ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N5O5S and its molecular weight is 471.53. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H30N4O3S, indicating a complex structure that includes a piperazine ring and thiazole moiety. Its structural complexity suggests multiple potential interactions within biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have shown efficacy against various bacterial strains, suggesting that this compound may share similar mechanisms of action, potentially involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Research has demonstrated that compounds with similar structural motifs can inhibit inflammatory responses. For example, the presence of the methoxyphenyl group is associated with enhanced anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that this compound could be a candidate for treating inflammatory diseases.
Cytotoxicity and Cancer Research
In vitro studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the PI3K/Akt signaling pathway. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and microbial metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to cell death.
Case Studies
A notable case study involved a series of thiazole derivatives tested for their antimicrobial activity against resistant strains of E. coli and Staphylococcus aureus. Results indicated that certain modifications to the thiazole ring enhanced activity, providing insights into structure-activity relationships (SAR) relevant to this compound.
Compound | Activity | IC50 (µM) | Target |
---|---|---|---|
Compound A | Antimicrobial | 10 | Bacterial Cell Wall |
Compound B | Anti-inflammatory | 15 | IL-6 Inhibition |
Compound C | Cytotoxic | 20 | Apoptosis Induction |
Properties
IUPAC Name |
ethyl 4-[2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5S/c1-4-32-22(30)26-11-9-25(10-12-26)17(28)13-27-21(29)19-20(33-14(2)23-19)18(24-27)15-5-7-16(31-3)8-6-15/h5-8H,4,9-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYLNUYULOREKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.